1-[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone
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Overview
Description
- The compound’s systematic name is quite a mouthful, so let’s break it down. It consists of several components:
- 1-[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone
- 1-[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl] : This part contains a piperazine ring with a bicyclo[2.2.1]hept-5-en-2-ylmethyl substituent.
- 2-(4-chlorophenoxy)ethanone : This portion includes an ethanone group attached to a 4-chlorophenoxy moiety.
- Overall, it’s a complex molecule with potential biological activity.
Preparation Methods
- Unfortunately, I couldn’t find specific synthetic routes for this compound. it likely involves multistep reactions to assemble the various functional groups.
- Industrial production methods may involve modifications of existing synthetic pathways or custom approaches.
Chemical Reactions Analysis
- Without precise data, I can’t provide a comprehensive analysis of its reactions. we can speculate:
- Oxidation : It might undergo oxidation at specific functional groups.
- Reduction : Reduction reactions could occur, affecting the carbonyl group.
- Substitution : Substituents (such as the chlorophenoxy group) may participate in substitution reactions.
- Common reagents and conditions would depend on the specific reaction type.
Scientific Research Applications
- Research on this compound is limited, but potential applications include:
- Medicinal Chemistry : Investigating its pharmacological properties and potential drug development.
- Biological Studies : Assessing its effects on cellular processes.
- Industry : Exploring its use in materials science or catalysis.
Mechanism of Action
- Unfortunately, I don’t have specific information on its mechanism of action. it likely interacts with cellular targets, affecting signaling pathways or enzymatic processes.
Comparison with Similar Compounds
- Similar compounds are scarce, given its unique structure. We’d need more data to compare it effectively.
Remember that this compound’s detailed study requires access to specialized databases and literature
Properties
Molecular Formula |
C20H25ClN2O2 |
---|---|
Molecular Weight |
360.9 g/mol |
IUPAC Name |
1-[4-(2-bicyclo[2.2.1]hept-5-enylmethyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone |
InChI |
InChI=1S/C20H25ClN2O2/c21-18-3-5-19(6-4-18)25-14-20(24)23-9-7-22(8-10-23)13-17-12-15-1-2-16(17)11-15/h1-6,15-17H,7-14H2 |
InChI Key |
NFKLZXLSUYXVJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2CC3CC2C=C3)C(=O)COC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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